2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorobenzylamino group and a thioether linkage to an N-isopropylacetamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the 4-Chlorobenzylamino Group: The 4-chlorobenzylamino group can be introduced via a nucleophilic substitution reaction, where the pyrimidine core is reacted with 4-chlorobenzylamine in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.
N-Isopropylacetamide Formation: The final step involves the acylation of the thioether intermediate with isopropylamine and acetic anhydride to form the N-isopropylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Potassium carbonate, various nucleophiles
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving pyrimidine derivatives.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit protein kinases, which are essential for cell growth and proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine, 4-chloropyrimidine, and 2-thiopyrimidine share structural similarities with 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-isopropylacetamide.
Thioether Compounds: Compounds like thioacetamide and thiourea have similar thioether linkages.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine core, a 4-chlorobenzylamino group, and a thioether linkage to an N-isopropylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-11(2)21-15(22)9-23-16-7-14(19-10-20-16)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPFBZCNBJAHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=NC(=C1)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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